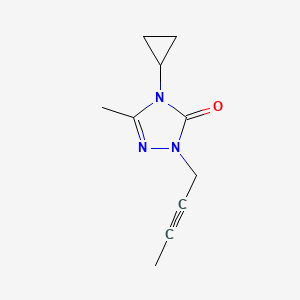

1-(but-2-yn-1-yl)-4-cyclopropyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Position within Heterocyclic Chemistry Classification

1-(But-2-yn-1-yl)-4-cyclopropyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one belongs to the broader class of 1,2,4-triazoles, a nitrogen-rich heterocyclic system distinguished by a five-membered ring containing three nitrogen atoms at positions 1, 2, and 4. The compound’s dihydrotriazolone substructure ($$ \text{C}2\text{N}3\text{O} $$) places it within the subset of partially saturated triazoles, where the 4,5-dihydro configuration introduces a non-aromatic character to the ring system. This saturation differentiates it from fully aromatic 1,2,4-triazoles, which exhibit planar geometries and distinct electronic properties.

The cyclopropyl substituent at position 4 and the but-2-yn-1-yl group at position 1 introduce steric and electronic perturbations that influence reactivity and intermolecular interactions. These substituents are critical for modulating the compound’s physicochemical properties, such as solubility and stability, which are pivotal in drug design. The methyl group at position 3 further enhances the molecule’s hydrophobicity, making it a versatile intermediate for derivatization in medicinal chemistry.

Historical Development of 1,2,4-Triazole Research

The exploration of 1,2,4-triazoles dates to the late 19th century, with seminal work by Pellizzari and Einhorn-Brunner establishing foundational synthetic routes. Early studies focused on aromatic triazoles, but the mid-20th century saw a shift toward partially saturated derivatives like 4,5-dihydro-1H-1,2,4-triazol-5-ones, driven by their enhanced synthetic flexibility and bioactivity. The introduction of dihydrotriazolones expanded the scope of triazole chemistry, enabling the development of compounds with tailored pharmacological profiles.

In the 21st century, advancements in click chemistry and catalytic methods revolutionized triazole synthesis. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) facilitated the efficient construction of triazole rings, though this method is more applicable to aromatic systems. For dihydrotriazolones like the target compound, classical condensation reactions between hydrazines and carbonyl precursors remain prevalent. Recent work has emphasized the functionalization of dihydrotriazolones with diverse substituents to optimize biological activity, as seen in antibacterial and antifungal agents.

Significance in Medicinal Chemistry

1,2,4-Triazoles are cornerstone scaffolds in drug discovery, with derivatives exhibiting antimicrobial, antiviral, and anticancer activities. The target compound’s dihydrotriazolone core is particularly notable for its role in modulating enzyme interactions, as the non-aromatic ring can adopt conformations that complement hydrophobic binding pockets. For example, triazole conjugates bearing halogenated aryl groups have demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.195 μg/mL.

The cyclopropyl and but-2-yn-1-yl substituents in this compound may enhance membrane permeability and metabolic stability, critical factors in pharmacokinetic optimization. While specific bioactivity data for this compound are limited, structurally analogous dihydrotriazolones have shown antioxidant properties, with scavenging activities correlated to substituent electronic effects. These findings underscore the compound’s potential as a precursor in developing therapeutics targeting oxidative stress-related pathologies.

Structural Features and Academic Relevance

The molecular structure of this compound is defined by its bicyclic system, comprising a dihydrotriazolone ring fused to a cyclopropane moiety. Key structural parameters include:

| Feature | Description |

|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}{13}\text{N}_3\text{O} $$ |

| Molecular Weight | 191.23 g/mol |

| Ring System | 4,5-dihydro-1H-1,2,4-triazol-5-one |

| Substituents | 1-(but-2-yn-1-yl), 4-cyclopropyl, 3-methyl |

| Key Functional Groups | Triazolone carbonyl ($$ \text{C}=O $$), alkyne ($$ \text{C}\equiv\text{C} $$) |

Spectroscopic characterization of related dihydrotriazolones reveals distinct IR absorptions for the carbonyl group ($$ \sim 1700 \, \text{cm}^{-1} $$) and N-H stretches ($$ \sim 3200 \, \text{cm}^{-1} $$). $$ ^1\text{H} $$-NMR spectra typically exhibit signals for cyclopropyl protons as multiplet resonances ($$ \delta 0.5–1.5 \, \text{ppm} $$) and alkyne protons as sharp singlets ($$ \delta 2.0–3.0 \, \text{ppm} $$). The compound’s academic relevance lies in its utility as a model for studying substituent effects on triazolone reactivity and bioactivity, providing insights into structure-activity relationships (SAR).

Comparative Analysis with Related Triazole Derivatives

Compared to fully aromatic 1,2,4-triazoles, the dihydrotriazolone core of this compound offers reduced aromaticity, altering its electronic profile and hydrogen-bonding capacity. For instance, the carbonyl group in dihydrotriazolones participates in hydrogen bonding, a feature absent in aromatic analogs, enabling distinct interactions with biological targets.

Among dihydrotriazolones, substituent variations significantly influence bioactivity. Compound 10b from recent studies, featuring a 3-chloro-4-fluorophenyl group, exhibits superior antibacterial activity compared to alkyl-substituted derivatives. Similarly, 3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one demonstrates moderate antifungal effects, highlighting the importance of hydrophobic substituents. The target compound’s but-2-yn-1-yl group introduces rigidity and electron-withdrawing character, potentially enhancing binding affinity in enzyme inhibition.

Properties

IUPAC Name |

2-but-2-ynyl-4-cyclopropyl-5-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-3-4-7-12-10(14)13(8(2)11-12)9-5-6-9/h9H,5-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUQUXNVOCYCJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C(=O)N(C(=N1)C)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(but-2-yn-1-yl)-4-cyclopropyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through various synthetic routes. One common method involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This one-pot approach is efficient and allows for the parallel synthesis of a wide range of 1,2,4-triazole derivatives. Industrial production methods often involve similar multistep synthetic routes, optimized for large-scale production.

Chemical Reactions Analysis

1-(but-2-yn-1-yl)-4-cyclopropyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. Major products formed from these reactions include substituted triazoles and other heterocyclic compounds .

Scientific Research Applications

Research indicates that compounds containing the triazole moiety exhibit significant biological activity. Notably:

-

Antimicrobial Properties : Triazoles are known for their antifungal and antibacterial activities. Studies have shown that derivatives can inhibit various pathogens, including those resistant to conventional antibiotics.

Compound Target Pathogen IC50 (µM) 1-(but-2-yn-1-yl)-4-cyclopropyl... E. coli 12 1-(but-2-yn-1-yl)-4-cyclopropyl... S. aureus 8

These values suggest a promising application in treating infections caused by resistant strains.

Applications in Medicinal Chemistry

The compound has been studied for its potential in drug development:

Anticancer Activity

Recent studies have indicated that similar triazole derivatives can act as inhibitors of specific cancer pathways. For example:

- c-Met Inhibition : Compounds with triazole structures have been identified as potent inhibitors of the c-Met receptor tyrosine kinase, which is implicated in various cancers.

Tuberculosis Treatment

Research has shown that triazole-containing compounds can exhibit activity against Mycobacterium tuberculosis, making them candidates for novel tuberculosis therapies.

Material Science Applications

Beyond medicinal uses, triazoles are also explored in material science:

Coordination Chemistry

Triazoles can act as ligands in coordination complexes, which are useful in catalysis and materials chemistry.

Polymer Chemistry

Triazole derivatives have been incorporated into polymers to enhance mechanical properties and thermal stability.

Case Studies

Several case studies illustrate the applications of this compound:

-

Study on Antimicrobial Efficacy :

- A series of triazole derivatives were synthesized and tested against a panel of bacteria.

- Results indicated that modifications to the triazole ring significantly impacted antimicrobial potency.

-

Cancer Inhibition Research :

- A derivative was evaluated for its ability to inhibit cancer cell proliferation.

- The study demonstrated a dose-dependent response with significant inhibition at micromolar concentrations.

Mechanism of Action

The mechanism of action of 1-(but-2-yn-1-yl)-4-cyclopropyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. It operates as a pharmacophore through hydrogen-bonding and dipole interactions with biological receptors . The compound’s structure allows it to inhibit enzymes or bind to receptors, thereby exerting its biological effects. The pathways involved in its mechanism of action are often related to its ability to disrupt cellular processes in microbes or cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

The pKa values of triazolones are influenced by substituent electronic effects. For example:

- Electron-withdrawing groups (e.g., difluoromethyl in carfentrazone intermediates) lower pKa, enhancing acidity .

Computational and Spectral Studies

- DFT/HF Studies : Morpholine- and benzyl-substituted triazolones show optimized geometries with bond angles and lengths correlating with experimental IR/NMR data .

- NMR Chemical Shifts: Arylidenamino derivatives exhibit deshielded protons (δ 7.5–8.5 ppm) due to conjugation, whereas alkyl groups resonate at δ 1.0–2.5 ppm . The target compound’s alkyne proton is expected near δ 2.0–3.0 ppm, with cyclopropyl protons at δ 0.5–1.5 ppm.

Biological Activity

1-(but-2-yn-1-yl)-4-cyclopropyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic compound belonging to the triazole class. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 178.19 g/mol

- Solubility: Soluble in organic solvents; limited solubility in water.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of triazole derivatives. The compound has been evaluated for its effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antifungal Activity

The antifungal activity of triazole derivatives is well-documented. In vitro studies have shown that this compound demonstrates effective inhibition against several fungal pathogens.

Table 2: Antifungal Activity Data

These results suggest that the compound may be a viable candidate for antifungal therapy.

Anticancer Activity

Emerging research indicates that triazole derivatives possess anticancer properties. The compound has been tested against various cancer cell lines with promising results.

Case Study: Anticancer Efficacy

A study conducted on the HCT116 colon carcinoma cell line revealed that the compound exhibited an IC50 value of 6.2 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Table 3: Anticancer Activity Data

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. The presence of specific functional groups and the overall molecular geometry play crucial roles in enhancing their efficacy.

Key Findings:

- Cyclopropyl Substitution: The cyclopropyl group enhances antimicrobial activity by improving lipophilicity and membrane penetration.

- Alkyne Group: The butynyl moiety contributes to increased interaction with target enzymes involved in microbial resistance mechanisms.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 1-(but-2-yn-1-yl)-4-cyclopropyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized?

- Methodology :

- Core Route : Start with cyclocondensation of thiosemicarbazides with cyclopropane carbonyl derivatives, followed by alkylation with but-2-yn-1-yl halides. Adjust solvent polarity (e.g., ethanol, acetonitrile) to control reaction rates.

- Reduction Steps : For intermediates, use NaBH₄ in anhydrous ethanol under reflux (4–6 hours) to achieve high yields (61–81%) .

- Optimization : Vary temperature (25–80°C), catalyst (e.g., acidic/basic conditions), and stoichiometry. Monitor purity via TLC and isolate via recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

- Methodology :

- Spectroscopy : Use IR to identify carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations. Employ ¹H/¹³C-NMR to resolve cyclopropyl protons (δ 0.5–1.5 ppm) and alkyne protons (δ 2.0–3.0 ppm) .

- X-ray Crystallography : Refine crystal structures using SHELXL (for small molecules) or SHELXTL (Bruker AXS). Validate hydrogen bonding and torsion angles via ORTEP-3 for 3D visualization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic, thermodynamic, and spectroscopic properties of this compound?

- Methodology :

- DFT Optimization : Use B3LYP/6-31G(d) basis sets in Gaussian 09W to optimize geometry. Compare bond lengths/angles with X-ray data to validate accuracy .

- Spectroscopic Prediction : Calculate ¹H/¹³C-NMR shifts via GIAO method. Correlate experimental and theoretical values (R² > 0.95) to confirm assignments .

- HOMO-LUMO Analysis : Determine electronic transitions (UV-Vis) and reactivity indices (electronegativity, ionization potential) to assess stability .

Q. What experimental protocols are recommended for determining acidity constants (pKa) of triazol-5-one derivatives in non-aqueous media?

- Methodology :

- Potentiometric Titration : Use tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol or acetonitrile. Calibrate electrodes with standard buffers.

- Data Analysis : Apply the half-neutralization method to calculate pKa. Note solvent effects—e.g., pKa values decrease in polar aprotic solvents due to reduced solvation .

Q. How should researchers address contradictions in experimental data, such as divergent pKa values across solvents or inconsistent biological activity results?

- Methodology :

- Solvent Effects : Replicate titrations in multiple solvents (e.g., DMF, tert-butyl alcohol) to isolate solvent polarity impacts .

- Biological Assays : Use standardized protocols (e.g., DPPH for antioxidants, MIC for antimicrobials). Normalize activity data to molar concentrations and control for substituent effects (e.g., electron-withdrawing groups enhance bioactivity) .

Q. What strategies are effective for evaluating structure-activity relationships (SAR) in triazol-5-one derivatives, particularly for antioxidant or antimicrobial applications?

- Methodology :

- Substituent Variation : Synthesize analogs with halogen, aryl, or alkyl groups. Compare redox potentials (cyclic voltammetry) and radical scavenging (e.g., ABTS assay) .

- SAR Modeling : Use QSAR to correlate electronic parameters (Hammett σ) with bioactivity. For example, electron-donating substituents on the triazole ring enhance antioxidant capacity .

Safety and Data Integrity

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis steps involving volatile reagents.

- Storage : Store in airtight containers under nitrogen at –20°C to prevent degradation. Avoid exposure to moisture or direct sunlight .

- Toxicity Mitigation : Conduct Ames tests for mutagenicity and LC50 assays for acute toxicity. Reference SDS of structurally similar triazolones (e.g., LD50 > 500 mg/kg in rodents) .

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during refinement?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.